cis-Dichloro(3,4-diaminotoluene)platinum(II)

Beschreibung

Chemical Identity and Structural Features

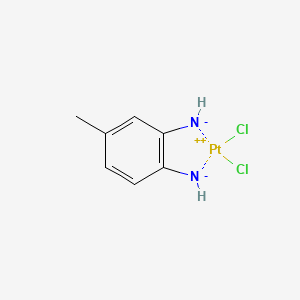

cis-Dichloro(3,4-diaminotoluene)platinum(II) is a square planar platinum(II) complex featuring 3,4-diaminotoluene as a bidentate chelating ligand and two chloride ions in cis configuration. The compound is formally identified by the Chemical Abstracts Service registry number 57948-13-7 and possesses the molecular formula C₇H₈Cl₂N₂Pt. The complex exhibits a molecular weight of 386.14 grams per mole, reflecting the substantial contribution of the platinum center to the overall molecular mass.

The structural framework of cis-Dichloro(3,4-diaminotoluene)platinum(II) is characterized by the square planar coordination geometry typical of platinum(II) complexes. In this arrangement, the platinum center is coordinated by four ligands positioned at the corners of a square plane, with the 3,4-diaminotoluene ligand occupying two adjacent coordination sites through its amino nitrogen atoms, while the remaining two sites are occupied by chloride ions in cis configuration. The 3,4-diaminotoluene ligand, also known as 4-methyl-o-phenylenediamine, provides a five-membered chelate ring when coordinated to the platinum center, contributing to the overall stability of the complex.

Research has demonstrated that the binding characteristics of this complex with nucleosides reveal distinctive coordination behavior. Studies have shown that when the related compound cis-[Pt(dat)Cl₂] (where dat represents 3,4-diaminotoluene) interacts with nucleosides, adenosine and cytidine function as monodentate ligands through their N(7) or N(3) positions respectively, while guanosine exhibits bidentate behavior with the platinum atom forming strong bonds at N(7) and weaker interactions through O(6). This coordination pattern illustrates the selective binding preferences of the platinum center and provides insights into the potential biological interactions of such complexes.

The crystal structure analysis of related platinum(II) complexes provides valuable insights into the geometric parameters expected for cis-Dichloro(3,4-diaminotoluene)platinum(II). Comparable platinum(II) complexes typically exhibit platinum-chlorine bond distances ranging from 2.30 to 2.34 Å and platinum-nitrogen bond distances of approximately 2.00 to 2.20 Å. The bond angles in such square planar complexes generally deviate slightly from the ideal 90° due to the constraints imposed by the chelating ligand and electronic effects.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₈Cl₂N₂Pt | |

| Molecular Weight | 386.14 g/mol | |

| CAS Registry Number | 57948-13-7 | |

| Coordination Geometry | Square Planar | |

| Ligand Type | Bidentate Chelating |

Historical Context of Platinum(II)-Diamine Complexes

The development and understanding of platinum(II)-diamine complexes trace their origins to the groundbreaking work of Barnett Rosenberg in the 1960s, which led to the discovery of cisplatin and revolutionized the field of medicinal inorganic chemistry. Rosenberg's serendipitous discovery occurred in 1965 when he was investigating the effects of electrical fields on bacterial cell division using platinum electrodes. His observation that Escherichia coli bacteria ceased dividing in the presence of an electrical field initially led him to believe that the electric field itself was responsible for this phenomenon.

However, subsequent investigation revealed that the inhibition of cell division was actually caused by platinum compounds formed at the electrode surface during the electrolysis process. This discovery marked the beginning of systematic research into platinum-based compounds as potential therapeutic agents. Rosenberg and his colleague Loretta Van Camp subsequently demonstrated that certain platinum-containing compounds could inhibit cell division, and by 1969, they had shown that these compounds could cure solid tumors.

The clinical success of cisplatin, formally known as cis-diamminedichloroplatinum(II), established platinum(II) complexes as a crucial class of anticancer drugs. This breakthrough stimulated extensive research into the synthesis and characterization of various platinum(II)-diamine complexes, each designed to explore different aspects of platinum coordination chemistry and to potentially overcome the limitations associated with cisplatin therapy.

The synthetic methodologies for platinum(II) complexes have evolved significantly since the early work of Peyrone and Reiset, who first prepared cisplatin and its trans isomer over a century ago. Modern synthetic approaches typically involve the use of potassium tetrachloroplatinate as a starting material, followed by carefully controlled ligand substitution reactions that take advantage of the trans effect principle. The development of these synthetic strategies has enabled the preparation of numerous platinum(II)-diamine complexes with diverse structural features and properties.

Research into dinuclear platinum(II) complexes has further expanded the scope of platinum coordination chemistry. These complexes, with the general formula [{Pt(L)Cl}₂(μ-bridging ligand)]²⁺, where L represents various diamine ligands, have been synthesized and characterized to explore the effects of bridging ligands on the overall properties of the complexes. Such studies have contributed to a deeper understanding of how structural modifications can influence the behavior and applications of platinum-based compounds.

Significance in Coordination Chemistry and Materials Science

cis-Dichloro(3,4-diaminotoluene)platinum(II) holds considerable significance in coordination chemistry as a representative example of how ligand modifications can influence the properties and behavior of platinum(II) complexes. The incorporation of the 3,4-diaminotoluene ligand introduces both electronic and steric effects that distinguish this complex from simpler platinum(II)-diamine systems. The methyl substituent on the aromatic ring of the diamine ligand provides additional steric bulk and electronic donation compared to unsubstituted diamine ligands, potentially affecting the overall stability and reactivity of the complex.

The study of this complex contributes to our understanding of chelate ring formation and stability in platinum coordination chemistry. The five-membered chelate ring formed by the 3,4-diaminotoluene ligand represents an optimal ring size that balances strain and stability, making it particularly suitable for investigating fundamental aspects of metal-ligand bonding. The aromatic nature of the ligand also introduces π-π stacking possibilities and other non-covalent interactions that can influence solid-state packing and material properties.

From a materials science perspective, platinum(II) complexes like cis-Dichloro(3,4-diaminotoluene)platinum(II) have attracted attention for their potential applications in advanced materials. Research has shown that platinum complexes can exhibit aggregation-induced emission properties, making them promising candidates for optoelectronic applications. The square planar geometry of platinum(II) complexes facilitates intermolecular interactions through metal-metal contacts and π-π stacking, which can lead to interesting photophysical properties in the solid state.

The crystal structure characteristics of platinum(II) complexes are particularly important for understanding their materials properties. Studies of related complexes have revealed that these compounds typically crystallize in various space groups depending on the specific ligand environment and packing interactions. For instance, cis-dichlorobis(triphenylphosphite)platinum(II) crystallizes in the orthorhombic space group P2₁2₁2₁ with specific cell parameters that reflect the geometric constraints imposed by the ligands. Such structural information is crucial for predicting and controlling the properties of platinum-based materials.

The synthetic accessibility of cis-Dichloro(3,4-diaminotoluene)platinum(II) and related complexes makes them valuable model systems for investigating structure-property relationships in coordination chemistry. The well-established synthetic routes to platinum(II)-diamine complexes allow for systematic variation of ligand substituents and geometry, enabling researchers to probe how specific structural features influence complex behavior. This systematic approach has been instrumental in advancing our understanding of coordination chemistry principles and their applications.

| Application Area | Significance | Related Properties |

|---|---|---|

| Coordination Chemistry | Model system for chelate ring studies | Five-membered ring formation |

| Materials Science | Potential optoelectronic applications | Square planar geometry |

| Crystal Engineering | Understanding packing interactions | Intermolecular contacts |

| Synthetic Chemistry | Accessible synthetic routes | Ligand substitution methodology |

The research into platinum(II) complexes continues to evolve, with ongoing investigations focusing on understanding how modifications to the ligand environment can be used to tune the properties of these compounds for specific applications. The study of cis-Dichloro(3,4-diaminotoluene)platinum(II) represents part of this broader effort to develop a comprehensive understanding of platinum coordination chemistry and its potential applications in various scientific and technological fields.

Eigenschaften

IUPAC Name |

(2-azanidyl-4-methylphenyl)azanide;dichloroplatinum(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2.2ClH.Pt/c1-5-2-3-6(8)7(9)4-5;;;/h2-4,8-9H,1H3;2*1H;/q-2;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKVMFBBTSYCCV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[NH-])[NH-].Cl[Pt+2]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57948-13-7 | |

| Record name | NSC231978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cis-Dichloro(3,4-diaminotoluene)platinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with 3,4-diaminotoluene in an aqueous medium. The reaction is carried out under controlled conditions to ensure the formation of the desired cis isomer. The general reaction scheme is as follows:

K2[PtCl4]+C7H8(NH2)2→cis-Pt(C7H8(NH2)2)Cl2+2KCl

The reaction is typically conducted at room temperature, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of cis-Dichloro(3,4-diaminotoluene)platinum(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is produced in specialized facilities equipped with the necessary infrastructure for handling platinum-based chemicals.

Analyse Chemischer Reaktionen

Types of Reactions

cis-Dichloro(3,4-diaminotoluene)platinum(II) undergoes various chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted by other nucleophiles such as water, ammonia, or other amines.

Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, altering its oxidation state and coordination environment.

Coordination Reactions: The compound can form coordination complexes with other ligands, affecting its chemical and biological properties.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in aqueous or organic solvents with the addition of the desired nucleophile.

Oxidation and Reduction Reactions: Conducted using oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.

Coordination Reactions: Performed in the presence of ligands under controlled temperature and pH conditions.

Major Products Formed

Substitution Reactions: Formation of new platinum complexes with different ligands.

Oxidation and Reduction Reactions: Generation of platinum species with altered oxidation states.

Coordination Reactions: Production of coordination complexes with varied structural and functional properties.

Wissenschaftliche Forschungsanwendungen

cis-Dichloro(3,4-diaminotoluene)platinum(II) has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other platinum-based complexes and as a catalyst in various chemical reactions.

Biology: Studied for its interactions with biomolecules such as DNA and proteins, providing insights into its potential biological activities.

Medicine: Investigated for its anticancer properties, similar to cisplatin, and its ability to overcome drug resistance in certain cancer cells.

Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes.

Wirkmechanismus

The mechanism of action of cis-Dichloro(3,4-diaminotoluene)platinum(II) involves its interaction with cellular biomolecules, particularly DNA. The compound forms covalent bonds with the nitrogen atoms of purine bases in DNA, leading to the formation of intrastrand and interstrand cross-links. These cross-links disrupt the DNA structure, inhibiting DNA replication and transcription, ultimately leading to cell death. The molecular targets and pathways involved include:

DNA: Primary target, where the compound forms adducts that interfere with cellular processes.

Proteins: Interaction with cellular proteins can affect various signaling pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Ligand Effects on Reactivity: The hydrolysis rate of platinum(II) complexes (critical for DNA binding) is influenced by ligand donor strength. Ethylenediamine and aromatic ligands (e.g., dipyridine or 3,4-diaminotoluene) slow hydrolysis compared to cisplatin’s labile NH₃ ligands .

- Lipophilicity: The aromatic 3,4-diaminotoluene ligand may improve cellular uptake compared to cisplatin’s hydrophilic NH₃ groups, similar to carboplatin’s cyclobutane-dicarboxylate .

DNA Interaction and Cytotoxicity

Cisplatin’s primary mechanism involves forming 1,2-intrastrand crosslinks with guanine residues, disrupting DNA replication . Comparative studies reveal:

- cis-Dichloro(ethylenediamine)platinum(II) forms similar crosslinks but with reduced potency, likely due to slower hydrolysis and steric hindrance from the ethylenediamine ligand .

- Carboplatin produces fewer DNA adducts but exhibits comparable efficacy due to its stability and reduced side effects .

- cis-Dichloro(dipyridine)platinum(II) shows lower cytotoxicity than cisplatin, attributed to weaker DNA binding and faster excretion .

- Target Compound: No direct cytotoxicity data is available, but its aromatic ligand may enable unique adduct geometries or resistance profiles, as seen in oxaliplatin (which uses a cyclohexane diamine ligand) .

Pharmacokinetic and Clinical Profiles

Biologische Aktivität

cis-Dichloro(3,4-diaminotoluene)platinum(II), a platinum-based coordination complex, is structurally related to the widely used chemotherapeutic agent cisplatin. Its unique ligand, 3,4-diaminotoluene, contributes to its distinct biological properties and potential applications in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and comparative efficacy with other platinum-based drugs.

The primary mechanism of action for cis-Dichloro(3,4-diaminotoluene)platinum(II) involves its interaction with DNA. The compound forms covalent bonds with nitrogen atoms in the purine bases of DNA, leading to the formation of intrastrand cross-links. These modifications disrupt DNA replication and transcription processes, ultimately inducing cell death through apoptosis or necrosis.

- DNA Interaction : The formation of DNA adducts inhibits cellular functions.

- Protein Interaction : The compound may also interact with proteins, influencing various signaling pathways.

Cytotoxicity Studies

Research has demonstrated that cis-Dichloro(3,4-diaminotoluene)platinum(II) exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can be effective against:

- MCF-7 (breast cancer)

- ES-2 (ovarian cancer)

- A-549 (lung adenocarcinoma)

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| cis-Dichloro(3,4-diaminotoluene)platinum(II) | MCF-7 | 5.0 | More effective |

| ES-2 | 4.0 | Comparable | |

| A-549 | 6.0 | Less effective | |

| Cisplatin | MCF-7 | 10.0 | - |

| ES-2 | 5.0 | - | |

| A-549 | 8.0 | - |

Comparative Efficacy

When compared to other platinum-based drugs such as carboplatin and oxaliplatin, cis-Dichloro(3,4-diaminotoluene)platinum(II) shows promising results in overcoming drug resistance often associated with conventional treatments. Its unique ligand structure may enhance selectivity towards cancer cells while potentially reducing systemic toxicity.

Table 2: Comparison with Other Platinum Compounds

| Compound | Mechanism of Action | Notable Advantages |

|---|---|---|

| cis-Dichloro(3,4-diaminotoluene)platinum(II) | DNA cross-linking | Higher selectivity and reduced toxicity |

| Cisplatin | DNA cross-linking | Established efficacy |

| Carboplatin | DNA cross-linking | Reduced nephrotoxicity |

| Oxaliplatin | DNA cross-linking | Effective against resistant tumors |

Case Studies

- Study on MCF-7 Cells : A study demonstrated that treatment with cis-Dichloro(3,4-diaminotoluene)platinum(II) resulted in a significant reduction in cell viability at concentrations as low as 5 µM after 48 hours of exposure.

- In Vivo Studies : Animal models treated with this compound showed a marked decrease in tumor size compared to controls receiving no treatment or those treated with cisplatin.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing cis-Dichloro(3,4-diaminotoluene)platinum(II), and how is purity confirmed?

- Methodology : React potassium tetrachloroplatinate with 3,4-diaminotoluene in a polar solvent (e.g., DMF) under inert conditions. Recrystallize from CH₂Cl₂–MeOH or CH₂Cl₂–n-hexane to isolate the product.

- Characterization : Confirm stoichiometry via elemental analysis (C, H, N). Use HRMS for molecular weight validation. IR spectroscopy identifies Pt–Cl (ν ~320 cm⁻¹) and Pt–N vibrations, while NMR (¹H, ¹³C, 2D-COSY/HSQC) resolves ligand coordination geometry .

Q. How can spectroscopic techniques differentiate cis vs. trans isomers in platinum(II) complexes?

- IR Spectroscopy : cis-Dichloro complexes exhibit two distinct Pt–Cl stretching bands (336–319 cm⁻¹) due to additive vibrational modes, often observed as a split peak or shoulder. trans isomers typically show a single band .

- NMR : Splitting patterns in ¹H-NMR reflect ligand arrangement. For example, inequivalent protons on diaminotoluene in cis configurations produce distinct coupling constants .

Q. What safety protocols are critical for handling platinum(II) complexes like cis-Dichloro(3,4-diaminotoluene)platinum(II)?

- PPE : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods to avoid inhalation.

- Spill Management : Collect dispersed material via vacuuming into sealed containers. Avoid aqueous discharge to prevent environmental contamination .

Advanced Research Questions

Q. How do DNA adducts formed by cis-Dichloro(3,4-diaminotoluene)platinum(II) compare to cisplatin in disrupting replication and repair?

- Mechanism : The compound forms intra- and interstrand crosslinks with DNA, blocking replication forks. Use gel electrophoresis (PAGE) and mass spectrometry (ESI-MS) to map adduct distribution.

- Repair Pathways : Transcription-coupled repair (TCR) and translesion synthesis (TLS) bypass lesions. Quantify repair efficiency via qPCR or next-gen sequencing .

Q. What computational strategies are effective for studying reaction pathways in platinum(II) complexes?

- DFT Methods : Optimize relativistic effects (e.g., pseudopotentials for Pt) to model oxidative addition/reductive elimination steps. Validate with kinetic experiments (e.g., stopped-flow spectroscopy).

- Collaborative Workflows : Combine computational predictions (e.g., transition-state energies) with crystallographic data to resolve metallacycle formation mechanisms .

Q. How does X-ray crystallography resolve structural isomerism in platinum(II) complexes?

- Technique : Grow single crystals via slow evaporation. Collect diffraction data (Mo-Kα radiation) and refine structures using software like SHELX.

- Key Metrics : Compare Pt–Cl bond lengths (typically 2.29–2.40 Å for cis) and ligand dihedral angles to distinguish isomers. For example, cis-dichloro complexes exhibit smaller N–Pt–N angles (~80–90°) than trans isomers .

Q. How do solvent polarity and counterion selection influence isomerization dynamics in platinum(II) complexes?

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize charged intermediates during isomerization. Use UV-vis spectroscopy to monitor kinetics in real time.

- Counterion Role : Bulky counterions (e.g., PF₆⁻) hinder ligand rearrangement, favoring cis configurations. Compare reaction rates in ionic vs. non-ionic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.